molecular formula C12H14N2 B13045517 2-Cyclopentyl-6-methylisonicotinonitrile

2-Cyclopentyl-6-methylisonicotinonitrile

Cat. No.: B13045517
M. Wt: 186.25 g/mol
InChI Key: HPPVZYDLYRPJBL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-methylisonicotinonitrile is an organic compound with the molecular formula C12H14N2 It is a derivative of isonicotinonitrile, featuring a cyclopentyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-methylisonicotinonitrile typically involves the reaction of 2-cyclopentyl-6-methylisonicotinic acid with suitable reagents to introduce the nitrile group. One common method involves the use of thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, followed by reaction with ammonia (NH3) to form the nitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-methylisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopentyl-6-methylisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-6-methoxyisonicotinonitrile
  • 2-Cyclopentyl-6-methylpyridine
  • 2-Cyclopentyl-6-methylisonicotinic acid

Uniqueness

2-Cyclopentyl-6-methylisonicotinonitrile is unique due to its specific structural features, such as the presence of both a cyclopentyl group and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-cyclopentyl-6-methylpyridine-4-carbonitrile

InChI

InChI=1S/C12H14N2/c1-9-6-10(8-13)7-12(14-9)11-4-2-3-5-11/h6-7,11H,2-5H2,1H3

InChI Key

HPPVZYDLYRPJBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2CCCC2)C#N

Origin of Product

United States

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